

# Application of Chemometrics in the Analysis of Chlorpheniramine Maleate

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Compound of Interest		
Compound Name:	(-)-Chlorpheniramine maleate	
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**Application Note** 

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Chlorpheniramine maleate is a first-generation antihistamine widely used in the treatment of allergic conditions. The accurate and efficient quantification of chlorpheniramine maleate in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Traditional analytical methods, such as high-performance liquid chromatography (HPLC), while reliable, can be time-consuming and require significant solvent usage. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a powerful alternative for the rapid and non-destructive analysis of active pharmaceutical ingredients (APIs) like chlorpheniramine maleate.

This application note details the use of chemometric models, particularly Partial Least Squares (PLS) regression, coupled with spectroscopic techniques such as UV-Visible (UV-Vis), Near-Infrared (NIR), and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy for the quantitative analysis of chlorpheniramine maleate in pharmaceutical tablets and granules. These methods provide a fast, environmentally friendly, and cost-effective approach for quality control in the pharmaceutical industry.

### **Key Applications**



- Rapid Quantification: Chemometric methods enable the rapid determination of chlorpheniramine maleate content in tablets and granules without the need for extensive sample preparation.
- Non-Destructive Analysis: Spectroscopic techniques combined with chemometrics allow for the analysis of samples without altering their physical or chemical properties.
- Process Analytical Technology (PAT): These methods are well-suited for in-line or at-line monitoring of manufacturing processes, ensuring consistent product quality.
- Content Uniformity Testing: The non-destructive nature of these techniques is particularly advantageous for the analysis of a large number of individual dosage units as required for content uniformity testing.

### **Data Presentation**

The following tables summarize the quantitative data from various studies applying chemometric methods to the analysis of chlorpheniramine maleate.

Table 1: Chemometric Model Performance for Chlorpheniramine Maleate Quantification in Tablets using ATR-IR Spectroscopy[1][2][3]

Chemom etric Model	Pretreatm ent	Latent Factors	R² (Calibrati on)	R <sup>2</sup> (Cross- Validation )	R² (Predictio n)	RMSEP
PLSR	Area- normalized , SNV	8	0.9716	0.9602	0.9632	1.7786

R<sup>2</sup>: Coefficient of Determination; RMSEP: Root Mean Square Error of Prediction; SNV: Standard Normal Variate

Table 2: Chemometric Model Performance for Chlorpheniramine Maleate Quantification in Granules using ATR-IR Spectroscopy[1][2][3]



Chemometric Model	Pretreatment	Latent Factors	R <sup>2</sup> (Calibration)	R² (Cross- Validation)
PLSR	SNV, First Derivative	2	0.9577	0.9450

R2: Coefficient of Determination; SNV: Standard Normal Variate

Table 3: Chemometric Model Performance for Chlorpheniramine Maleate Quantification using NIR Chemical Imaging[4][5]

Chemometric Model	R² (Validation)	RMSEC (%)	RMSECV (%)	RMSEP (%)
PLS	0.981	0.384	0.483	0.631

R<sup>2</sup>: Coefficient of Determination; RMSEC: Root Mean Square Error of Calibration; RMSECV: Root Mean Square Error of Cross-Validation; RMSEP: Root Mean Square Error of Prediction

Table 4: Chemometric Model Performance for Quantification of Chlorpheniramine Maleate Enantiomers using UV Spectroscopy[6]

Chemometric Model	RMSE (Calibration) (% (S)- CLOR)	RMSE (Prediction) (% (S)- CLOR)
PLS	3.63	2.83

RMSE: Root Mean Square Error; (S)-CLOR: (S)-Chlorpheniramine

Table 5: Validation Parameters of a UV-Spectrophotometric Method for Chlorpheniramine Maleate[7]



Parameter	Result
Linearity Range	20-60 μg/mL
Correlation Coefficient (R²)	0.9998
% Recovery	>99%
Limit of Detection (LOD)	2.2 μg/mL
Limit of Quantification (LOQ)	6.6 μg/mL

### **Experimental Protocols**

# Protocol 1: Quantitative Analysis of Chlorpheniramine Maleate in Tablets using ATR-IR Spectroscopy with PLSR

#### 1. Instrumentation:

- Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- 2. Sample Preparation:
- No sample preparation is required for the tablets.
- 3. Spectral Acquisition:
- Place a single tablet directly on the ATR crystal.
- Acquire the IR spectrum in the range of 4000-400 cm<sup>-1</sup>.
- Co-add a sufficient number of scans (e.g., 64 scans) to ensure a good signal-to-noise ratio.
- Collect spectra for a set of calibration samples with known concentrations of chlorpheniramine maleate.
- 4. Chemometric Analysis:



- Data Pretreatment: Apply data pretreatment methods to the acquired spectra. A common approach includes Standard Normal Variate (SNV) transformation followed by area normalization.[1][2][3]
- Model Development: Develop a Partial Least Squares Regression (PLSR) model using the pretreated spectral data and the known concentrations of the calibration samples.
- Model Validation: Validate the PLSR model using an independent set of validation samples
  or through cross-validation. Evaluate the model's performance based on the coefficient of
  determination (R<sup>2</sup>) and the Root Mean Square Error of Prediction (RMSEP).

# Protocol 2: Quantitative Analysis of Chlorpheniramine Maleate using UV-Vis Spectroscopy with PLS

- 1. Instrumentation:
- UV-Visible spectrophotometer.
- 2. Sample and Standard Preparation:
- Standard Stock Solution: Accurately weigh and dissolve chlorpheniramine maleate reference standard in a suitable solvent (e.g., 0.1N HCl) to obtain a stock solution of known concentration.[7][8]
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.
- Sample Solution: Crush a representative number of tablets and dissolve a portion of the powder, equivalent to a specific amount of chlorpheniramine maleate, in the same solvent as the standards. Filter the solution to remove insoluble excipients.[9]
- 3. Spectral Acquisition:
- Record the UV absorption spectra of the blank (solvent), calibration standards, and sample solutions over a defined wavelength range (e.g., 200-400 nm).
- 4. Chemometric Analysis:



- Data Pretreatment: If necessary, apply data pretreatment techniques such as mean centering to the spectral data.
- Model Development: Construct a Partial Least Squares (PLS) model using the spectral data of the calibration standards and their corresponding concentrations.
- Prediction: Use the developed PLS model to predict the concentration of chlorpheniramine maleate in the sample solutions.

# Protocol 3: Reference HPLC Method for Chlorpheniramine Maleate Quantification

- 1. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Analytical column: C18 column (e.g., 250 x 4.6 mm, 5μm).
- 2. Mobile Phase:
- Prepare a suitable mobile phase, for example, a mixture of methanol, 0.02 M phosphate buffer (pH 3), and triethylamine (60:40:0.1, by volume).
- 3. Chromatographic Conditions:
- Flow rate: 1.0 mL/min.
- Detection wavelength: 215 nm.
- Injection volume: 20 μL.
- Column temperature: Ambient.
- 4. Sample and Standard Preparation:
- Prepare standard and sample solutions in the mobile phase or a compatible solvent. Ensure the concentrations fall within the linear range of the method.



### 5. Analysis:

- Inject the standard solutions to establish a calibration curve.
- Inject the sample solutions and quantify the chlorpheniramine maleate content based on the peak area and the calibration curve.
- The retention time for chlorpheniramine maleate is approximately 3.1 minutes under these conditions.

### **Mandatory Visualizations**

ATR-IR based chemometric analysis workflow. UV-Vis based chemometric analysis workflow.



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Chlorpheniramine Maleate mechanism of action.

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